molecular formula C8H7NO2 B6249625 methyl 4-ethynyl-1H-pyrrole-2-carboxylate CAS No. 2383605-25-0

methyl 4-ethynyl-1H-pyrrole-2-carboxylate

Cat. No. B6249625
CAS RN: 2383605-25-0
M. Wt: 149.1
InChI Key:
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Description

Methyl 4-ethynyl-1H-pyrrole-2-carboxylate (MEC) is a versatile and important synthetic molecule used in a variety of laboratory experiments. MEC is a highly reactive compound that can be used to synthesize a wide range of compounds and materials, including pharmaceuticals and polymers. MEC is also used in a variety of scientific research applications, such as drug discovery, biochemistry, and physiology.

Mechanism of Action

Methyl 4-ethynyl-1H-pyrrole-2-carboxylate is a highly reactive molecule, and its reactivity is due to its ability to form a variety of covalent bonds. methyl 4-ethynyl-1H-pyrrole-2-carboxylate can form covalent bonds with a variety of molecules, including proteins, enzymes, and other biomolecules. This allows methyl 4-ethynyl-1H-pyrrole-2-carboxylate to interact with and modify the structure and function of these molecules, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
methyl 4-ethynyl-1H-pyrrole-2-carboxylate has a variety of biochemical and physiological effects. It is known to activate enzymes, which can lead to the production of a variety of biological molecules, such as hormones and neurotransmitters. Additionally, methyl 4-ethynyl-1H-pyrrole-2-carboxylate is known to interact with and modify the structure and function of proteins, which can lead to a variety of physiological effects, such as changes in cell signaling, gene expression, and protein folding.

Advantages and Limitations for Lab Experiments

Methyl 4-ethynyl-1H-pyrrole-2-carboxylate has a number of advantages and limitations for laboratory experiments. One advantage of methyl 4-ethynyl-1H-pyrrole-2-carboxylate is that it is highly reactive, which allows it to be used in a variety of synthetic reactions. Additionally, methyl 4-ethynyl-1H-pyrrole-2-carboxylate is relatively easy to synthesize, which makes it an attractive option for laboratory experiments. However, methyl 4-ethynyl-1H-pyrrole-2-carboxylate is also limited in its applications, as it can only be used in a limited number of reactions. Additionally, methyl 4-ethynyl-1H-pyrrole-2-carboxylate is a highly toxic compound, and must be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for methyl 4-ethynyl-1H-pyrrole-2-carboxylate. One potential direction is the development of new synthetic methods for producing methyl 4-ethynyl-1H-pyrrole-2-carboxylate. Additionally, further research into the biochemical and physiological effects of methyl 4-ethynyl-1H-pyrrole-2-carboxylate could lead to the development of new therapeutic agents. Additionally, further research into the mechanism of action of methyl 4-ethynyl-1H-pyrrole-2-carboxylate could lead to the development of new synthetic materials and polymers. Finally, further research into the toxicity of methyl 4-ethynyl-1H-pyrrole-2-carboxylate could lead to the development of safer laboratory protocols for handling methyl 4-ethynyl-1H-pyrrole-2-carboxylate.

Synthesis Methods

Methyl 4-ethynyl-1H-pyrrole-2-carboxylate can be synthesized using a variety of methods, including chemical synthesis, electrochemical synthesis, and enzymatic synthesis. Chemical synthesis is the most common method for producing methyl 4-ethynyl-1H-pyrrole-2-carboxylate, and involves the reaction of aryl-substituted ethynyl pyrrole with an appropriate carboxylic acid. This reaction produces an ethynylated pyrrole carboxylate, which can then be converted to methyl 4-ethynyl-1H-pyrrole-2-carboxylate through a series of additional chemical reactions. Electrochemical synthesis is another method for producing methyl 4-ethynyl-1H-pyrrole-2-carboxylate, and involves the electrochemical oxidation of ethynyl pyrrole. Enzymatic synthesis is the most recent method for producing methyl 4-ethynyl-1H-pyrrole-2-carboxylate, and involves the use of enzymes to catalyze the formation of methyl 4-ethynyl-1H-pyrrole-2-carboxylate from ethynyl pyrrole.

Scientific Research Applications

Methyl 4-ethynyl-1H-pyrrole-2-carboxylate is used in a variety of scientific research applications. It is used in drug discovery, as it can be used to synthesize a variety of pharmaceuticals. methyl 4-ethynyl-1H-pyrrole-2-carboxylate is also used in biochemistry and physiology, as it can be used to study the structure and function of proteins, enzymes, and other biomolecules. Additionally, methyl 4-ethynyl-1H-pyrrole-2-carboxylate is used in the synthesis of polymers, which can be used in a variety of applications, such as drug delivery and tissue engineering.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-ethynyl-1H-pyrrole-2-carboxylate involves the reaction of 4-ethynyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "4-ethynyl-1H-pyrrole-2-carboxylic acid", "Methanol", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-ethynyl-1H-pyrrole-2-carboxylic acid in methanol.", "Step 2: Add a catalyst to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Cool the mixture and filter the precipitate.", "Step 5: Wash the precipitate with cold methanol.", "Step 6: Dry the product under vacuum to obtain methyl 4-ethynyl-1H-pyrrole-2-carboxylate." ] }

CAS RN

2383605-25-0

Product Name

methyl 4-ethynyl-1H-pyrrole-2-carboxylate

Molecular Formula

C8H7NO2

Molecular Weight

149.1

Purity

95

Origin of Product

United States

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